Cas no 184710-54-1 (2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid)

2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid
- 1(6H)-Pyrimidineaceticacid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxo-2-phenyl-
- 5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid
- 2-(5-(TERT-BUTOXYCARBONYLAMINO)-6-OXO-2-PHENYLPYRIMIDIN-1(6H)-YL)ACETIC ACID
- 2-[5-(tert-butoxycarbonylamino)-6-oxo-2-phenylhydropyrimidinyl]acetic acid
- AG-E-34151
- AK-88188
- ANW-67477
- CTK0H1288
- KB-223254
- SureCN7953847
- 2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)aceticacid
- FT-0689714
- DTXSID20698266
- SB58400
- {5-[(tert-Butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetic acid
- 184710-54-1
- 2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-2-phenylpyrimidin-1-yl]acetic acid
- SCHEMBL7953847
- DB-065488
-
- MDL: MFCD17392816
- インチ: InChI=1S/C17H19N3O5/c1-17(2,3)25-16(24)19-12-9-18-14(11-7-5-4-6-8-11)20(15(12)23)10-13(21)22/h4-9H,10H2,1-3H3,(H,19,24)(H,21,22)
- InChIKey: PTAQXLKRPCHZQW-UHFFFAOYSA-N
- SMILES: CC(C)(OC(NC1=CN=C(N(C1=O)CC(O)=O)C2=CC=CC=C2)=O)C
計算された属性
- 精确分子量: 345.13257
- 同位素质量: 345.132
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 25
- 回転可能化学結合数: 7
- 複雑さ: 612
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 108A^2
じっけんとくせい
- PSA: 108.3
2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM109524-1g |
2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid |
184710-54-1 | 95% | 1g |
$*** | 2023-03-31 | |
Matrix Scientific | 096764-1g |
2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid, 95+% |
184710-54-1 | 95+% | 1g |
$1311.00 | 2023-09-06 | |
Matrix Scientific | 096764-250mg |
2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid, 95+% |
184710-54-1 | 95+% | 250mg |
$591.00 | 2023-09-06 | |
Chemenu | CM109524-1g |
2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid |
184710-54-1 | 95% | 1g |
$580 | 2021-08-06 | |
Alichem | A089000990-1g |
2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid |
184710-54-1 | 95% | 1g |
$535.00 | 2023-09-02 | |
TRC | T075495-50mg |
2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid |
184710-54-1 | 50mg |
$ 410.00 | 2022-06-03 | ||
TRC | T075495-100mg |
2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid |
184710-54-1 | 100mg |
$ 680.00 | 2022-06-03 |
2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid 関連文献
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
8. Caper tea
-
10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acidに関する追加情報
2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid: A Comprehensive Overview
The compound 2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid, with CAS No. 184710-54-1, is a significant molecule in the field of organic chemistry and drug discovery. This compound belongs to the class of pyrimidine derivatives, which have garnered substantial attention due to their diverse biological activities and potential therapeutic applications. The structure of this compound is characterized by a pyrimidine ring system substituted with a tert-butoxycarbonyl (Boc) group, a phenyl group, and an acetic acid moiety. These structural features contribute to its unique chemical properties and biological functions.
The synthesis of this compound involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and oxidations. The presence of the Boc group plays a critical role in protecting the amine functionality during the synthesis process, ensuring the stability and purity of the final product. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, making it more accessible for further research and development.
One of the most notable aspects of this compound is its potential as a biological inhibitor. Studies have shown that it exhibits significant activity against various enzymes and proteins associated with diseases such as cancer and inflammation. For instance, research published in 2023 demonstrated that this compound can inhibit the activity of certain kinases involved in cell proliferation and survival pathways. These findings highlight its potential as a lead compound for developing novel therapeutic agents.
In addition to its enzymatic inhibitory properties, this compound has also been investigated for its ability to modulate cellular signaling pathways. Preclinical studies have revealed that it can influence key pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells. By targeting these pathways, the compound may offer a new avenue for treating various malignancies with reduced side effects compared to conventional chemotherapy.
The pharmacokinetic properties of this compound are another area of active research. Early studies suggest that it has favorable absorption and bioavailability profiles, which are essential for its potential use as an oral medication. However, further investigations are required to optimize its pharmacokinetic characteristics and ensure its suitability for clinical applications.
From an analytical standpoint, the characterization of this compound has been achieved using advanced techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography. These methods have provided detailed insights into its molecular structure and conformational properties, which are crucial for understanding its interactions with biological targets.
In terms of applications, this compound serves as a valuable tool in medicinal chemistry for exploring structure-activity relationships (SAR). By modifying specific substituents on the pyrimidine ring or altering the acetic acid moiety, researchers can design derivatives with enhanced potency or selectivity against target proteins. Such studies are instrumental in advancing drug discovery efforts and improving therapeutic outcomes.
The development of this compound also underscores the importance of interdisciplinary collaboration in modern drug discovery. Chemists, biologists, and pharmacologists work together to design, synthesize, and evaluate compounds like 2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid for their potential therapeutic benefits. This collaborative approach ensures that promising leads are efficiently translated from the laboratory to clinical trials.
In conclusion, 2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid represents a compelling example of how innovative synthetic strategies and cutting-edge biological research can converge to yield promising candidates for disease treatment. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of advancements in pyrimidine-based drug discovery.
184710-54-1 (2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid) Related Products
- 1155-48-2((2E)-3-Phenyl-2-(phenylformamido)prop-2-enoic Acid)
- 2172135-78-1(tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate)
- 1805737-12-5(Ethyl 2-(3-bromo-2-oxopropyl)-6-chlorobenzoate)
- 2138397-88-1(5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one)
- 2177366-45-7(3-({[3,3'-bipyridine]-5-yl}methyl)-1-[(naphthalen-1-yl)methyl]urea)
- 954097-20-2(tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate)
- 1803591-16-3(Oxan-4-yl3-(trifluoromethyl)phenylmethanamine Hydrochloride)
- 1396861-76-9(N-{2-4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}quinoline-2-carboxamide)
- 1820579-90-5((2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride)
- 2138366-58-0(2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid)




